molecular formula C8H14Cl2N2O B1208032 4-Ethoxybenzene-1,3-diammonium dichloride CAS No. 67801-06-3

4-Ethoxybenzene-1,3-diammonium dichloride

Cat. No.: B1208032
CAS No.: 67801-06-3
M. Wt: 225.11 g/mol
InChI Key: WDQOMIASNLKYHY-UHFFFAOYSA-N
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Description

4-Ethoxybenzene-1,3-diammonium dichloride is a chemical compound with the molecular formula C8H12N2O.2ClH. It is also known by other names such as 2,4-diaminoethoxybenzene dihydrochloride and this compound . This compound is characterized by the presence of two amino groups and an ethoxy group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1,3-benzenediamine dihydrochloride typically involves the ethoxylation of 1,3-benzenediamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the ethoxy group at the desired position on the benzene ring. The reaction conditions often include the use of an ethylating agent such as ethyl bromide or ethyl chloride in the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of 4-ethoxy-1,3-benzenediamine dihydrochloride is scaled up by optimizing the reaction conditions to achieve high yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzene-1,3-diammonium dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethoxybenzene-1,3-diammonium dichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-1,3-benzenediamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the ethoxy group can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine:

    1,4-Benzenediamine:

Uniqueness

The presence of the ethoxy group in 4-ethoxy-1,3-benzenediamine dihydrochloride imparts unique chemical properties and reactivity compared to its analogs. This structural difference allows for distinct applications and interactions in various chemical and biological contexts .

Properties

CAS No.

67801-06-3

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

4-ethoxybenzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3-5H,2,9-10H2,1H3;2*1H

InChI Key

WDQOMIASNLKYHY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)N)N.Cl.Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)N)N.Cl.Cl

67801-06-3

Pictograms

Irritant

Related CAS

5862-77-1 (Parent)

Synonyms

2,4-diaminoethoxybenzene
2,4-diaminoethoxybenzene dihydrochloride
2,4-diaminoethoxybenzene sulfate
2,4-diaminoethoxybenzene sulfate (1:1)
4-ethoxy-1,3-benzenediamine

Origin of Product

United States

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